methyl 3-[(4-{[(5-methylfuran-2-yl)methyl]carbamoyl}phenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Description
Methyl 3-[(4-{[(5-methylfuran-2-yl)methyl]carbamoyl}phenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C24H21N3O5S and its molecular weight is 463.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 463.12019195 g/mol and the complexity rating of the compound is 769. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 3-[(4-{[(5-methylfuran-2-yl)methyl]carbamoyl}phenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential therapeutic applications. This article reviews its biological activities, including antimicrobial and cytotoxic effects, supported by diverse research findings.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a tetrahydroquinazoline core modified with a methyl furan moiety and a carbamoyl group, which are crucial for its biological activities.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its antimicrobial and cytotoxic properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of similar structures exhibit significant antibacterial and antifungal activities. For instance, compounds with similar frameworks have shown:
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Antibacterial Activity : Effective against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.004 to 0.045 mg/mL against various strains.
Bacterial Strain MIC (mg/mL) Reference Drug Comparison Escherichia coli 0.004 More potent than ampicillin Staphylococcus aureus 0.015 Effective against resistant strains Enterobacter cloacae 0.004 Most sensitive strain tested
The most active compound in the study exhibited an MIC of 0.004 mg/mL against E. coli, indicating a strong potential for treating infections caused by this pathogen .
Antifungal Activity
The antifungal properties were also notable, with MIC values ranging from 0.004 to 0.06 mg/mL against various fungi.
Fungal Strain | MIC (mg/mL) |
---|---|
Trichoderma viride | 0.004 |
Aspergillus fumigatus | 0.06 |
The compound demonstrated excellent antifungal activity, particularly against T. viride, which was the most sensitive fungus tested .
Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay indicated that while the compound exhibits significant antimicrobial activity, it also possesses cytotoxic effects on normal cells (MRC5), necessitating further investigation into its safety profile.
The mechanism by which this compound exerts its antibacterial effects appears to involve inhibition of key bacterial enzymes. For example, docking studies suggest that it inhibits MurB in E. coli, which is essential for bacterial cell wall synthesis . Additionally, the antifungal mechanism may involve targeting lanosterol demethylase in fungi, disrupting ergosterol biosynthesis.
Case Studies
- Study on Antibacterial Efficacy : A study evaluated several derivatives of similar structures against eight bacterial species using microdilution methods. The results demonstrated that compounds with the methyl furan substitution had enhanced activity compared to traditional antibiotics like ampicillin and streptomycin .
- Fungicidal Activity Assessment : In another study focused on antifungal activity, compounds were tested against clinical isolates of fungi, revealing that modifications in the molecular structure significantly influenced their efficacy .
Properties
IUPAC Name |
methyl 3-[[4-[(5-methylfuran-2-yl)methylcarbamoyl]phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S/c1-14-3-9-18(32-14)12-25-21(28)16-6-4-15(5-7-16)13-27-22(29)19-10-8-17(23(30)31-2)11-20(19)26-24(27)33/h3-11H,12-13H2,1-2H3,(H,25,28)(H,26,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMHACHYPKEEQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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